3-Fluoro-6-methylisoquinoline
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Overview
Description
3-Fluoro-6-methylisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids.
Preparation Methods
The synthesis of 3-Fluoro-6-methylisoquinoline can be achieved through several routes:
Direct Fluorination: This method involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Pre-fluorinated Precursors: Another approach involves the construction of the isoquinoline ring via cyclization of a precursor that already contains a fluorinated benzene ring.
Simultaneous Installation:
Chemical Reactions Analysis
3-Fluoro-6-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline N-oxides or reduction to form tetrahydroisoquinolines.
Cross-Coupling Reactions: Suzuki-Miyaura coupling is a common method to form carbon-carbon bonds with this compound, using palladium catalysts and boron reagents.
Scientific Research Applications
3-Fluoro-6-methylisoquinoline has several applications in scientific research:
Pharmaceuticals: Due to its unique biological activities, it is used in the development of new drugs, particularly in targeting neurological disorders and cancer.
Materials Science: The compound’s light-emitting properties make it useful in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agriculture: It is used in the synthesis of agrochemicals that protect crops from pests and diseases.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-methylisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom’s electronegativity can enhance the compound’s binding affinity to enzymes and receptors, leading to increased biological activity. For example, in pharmaceuticals, it may inhibit enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
3-Fluoro-6-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
6-Fluoro-3-methylisoquinoline: Similar in structure but with the fluorine atom in a different position, leading to different biological activities.
3-Fluoroquinoline: Lacks the methyl group, which can affect its reactivity and applications.
6-Methoxyquinoline: Contains a methoxy group instead of a fluorine atom, resulting in different chemical properties and uses.
Properties
Molecular Formula |
C10H8FN |
---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
3-fluoro-6-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-2-3-8-6-12-10(11)5-9(8)4-7/h2-6H,1H3 |
InChI Key |
FMOPNNRZNUXVKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=NC=C2C=C1)F |
Origin of Product |
United States |
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